molecular formula C10H13ClNOPS B13768495 (4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine CAS No. 57651-34-0

(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine

Cat. No.: B13768495
CAS No.: 57651-34-0
M. Wt: 261.71 g/mol
InChI Key: AYEYHZBPPMGEKL-MYWFGVANSA-N
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Description

(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine is a complex organophosphorus compound It is characterized by its unique structure, which includes a chiral center and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One method involves using 9-epiquininurea as a catalyst, which allows the reaction to proceed at room temperature with high yield and stereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine has several scientific research applications:

Mechanism of Action

The mechanism by which (4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers and sulfanylidene group allow it to bind selectively to specific sites, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2lambda5-oxazaphospholidine apart is its unique combination of a chiral center, a sulfanylidene group, and a chlorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

57651-34-0

Molecular Formula

C10H13ClNOPS

Molecular Weight

261.71 g/mol

IUPAC Name

(4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2λ5-oxazaphospholidine

InChI

InChI=1S/C10H13ClNOPS/c1-8-10(9-6-4-3-5-7-9)13-14(11,15)12(8)2/h3-8,10H,1-2H3/t8-,10-,14?/m0/s1

InChI Key

AYEYHZBPPMGEKL-MYWFGVANSA-N

Isomeric SMILES

C[C@H]1[C@H](OP(=S)(N1C)Cl)C2=CC=CC=C2

Canonical SMILES

CC1C(OP(=S)(N1C)Cl)C2=CC=CC=C2

Origin of Product

United States

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